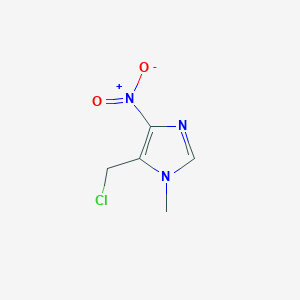

5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole is a heterocyclic organic compound that features a nitro group, a chloromethyl group, and a methyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole typically involves the chloromethylation of 1-methyl-4-nitroimidazole. One common method includes the reaction of 1-methyl-4-nitroimidazole with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group . The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, and sodium borohydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

Nucleophilic substitution: Products include substituted imidazoles with various functional groups replacing the chloromethyl group.

Reduction: The major product is 5-(aminomethyl)-1-methyl-4-nitro-1H-imidazole.

Oxidation: Products include carboxylic acids or other oxidized derivatives of the methyl group.

Scientific Research Applications

5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

5-(chloromethyl)furfural: Similar in structure but with a furan ring instead of an imidazole ring.

5-(hydroxymethyl)furfural: Contains a hydroxymethyl group instead of a chloromethyl group and a furan ring.

Uniqueness

5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole is unique due to the presence of both a nitro group and a chloromethyl group on the imidazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .

Biological Activity

5-(Chloromethyl)-1-methyl-4-nitro-1H-imidazole is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This compound belongs to the nitroimidazole family, which is known for its antiparasitic, antibacterial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound has a molecular formula of C₆H₆ClN₃O₂ and a molecular weight of 189.58 g/mol. The presence of the chloromethyl group and the nitro group contributes to its reactivity and biological activity.

Nitroimidazoles, including this compound, exert their biological effects primarily through the following mechanisms:

- Reduction of Nitro Group : Under anaerobic conditions, the nitro group is reduced to form reactive intermediates that can damage DNA and disrupt cellular processes.

- Radical Formation : The reduction leads to the generation of nitroso radicals that can induce oxidative stress in microbial cells, leading to cell death.

- Inhibition of Nucleic Acid Synthesis : These compounds can interfere with DNA synthesis by causing strand breaks or inhibiting replication processes.

Antiparasitic Activity

Research indicates that this compound exhibits potent activity against various protozoan parasites:

- Entamoeba histolytica : Exhibited an IC₅₀ value of 1.47 µM/mL, demonstrating superior efficacy compared to metronidazole .

- Giardia intestinalis : Showed comparable potency with IC₅₀ values ranging from 1.72 to 4.43 µM/mL across different derivatives .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

- Mechanism Against Anaerobic Bacteria : It has been shown to be effective against metronidazole-resistant strains of Giardia and Trichomonas, suggesting potential as an alternative treatment option in cases of resistance .

Antitumor Activity

Studies have indicated that imidazole derivatives can possess anticancer properties:

- In Vitro Studies : Some derivatives have demonstrated selective cytotoxicity towards cancer cell lines under hypoxic conditions, which is significant for targeting tumor microenvironments .

Case Studies and Research Findings

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Solubility : Highly soluble in polar solvents, enhancing bioavailability.

- Stability : Stable under various pH conditions, which is crucial for maintaining activity in physiological environments.

Properties

IUPAC Name |

5-(chloromethyl)-1-methyl-4-nitroimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-8-3-7-5(9(10)11)4(8)2-6/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADABFJLBASRIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1CCl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.